4-(Quinoxalin-2-yl)butane-1,2,3-triol

Description

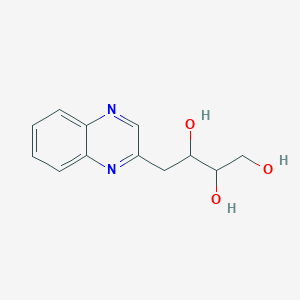

Structure

3D Structure

Properties

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKHJQAEESRVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558662 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42015-38-3 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(quinoxalin-2-yl)butane-1,2,3-triol

An In-Depth Technical Guide to the Synthesis of 4-(Quinoxalin-2-yl)butane-1,2,3-triol

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of polyhydroxylated side chains, such as a butane-1,2,3-triol moiety, can significantly enhance the pharmacokinetic profile of these molecules by improving aqueous solubility and providing chiral centers for specific biological interactions. This guide provides a comprehensive, in-depth technical overview for the , a molecule of interest for drug discovery and development. We will explore the strategic planning, mechanistic underpinnings, and a detailed, field-tested experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development. The primary synthetic strategy discussed is the classic, efficient, and reliable cyclocondensation of a C4 carbohydrate precursor with o-phenylenediamine.

Introduction: The Scientific Rationale

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This is due to its ability to serve as a versatile template for designing ligands that can interact with a variety of biological targets. Its planar, aromatic structure allows for effective π-π stacking interactions with biological macromolecules, while the two nitrogen atoms can act as hydrogen bond acceptors. Marketed drugs such as Glecaprevir and Erdafitinib feature the quinoxaline core, highlighting its clinical and commercial significance.[1] The development of novel synthetic methods for quinoxaline derivatives remains an active area of research, driven by the continuous search for new therapeutic agents.[4][5]

Significance of Polyhydroxylated Moieties

Attaching sugar-like, polyhydroxylated aliphatic chains to heterocyclic scaffolds is a proven strategy for modulating a compound's physicochemical properties. The hydroxyl groups can engage in hydrogen bonding, significantly increasing aqueous solubility—a critical factor for drug administration and distribution. Furthermore, the inherent chirality of these chains, derived from natural carbohydrate precursors, allows for the synthesis of stereochemically defined molecules, which is crucial for achieving high selectivity and potency towards biological targets.

Objective: Synthesis of this compound

The target molecule, this compound, combines the privileged quinoxaline core with a chiral, hydrophilic triol side chain. This design makes it an attractive candidate for biological screening and a valuable building block for more complex drug candidates. This guide presents a robust and reproducible synthetic pathway, emphasizing the chemical principles and practical considerations necessary for its successful preparation in a laboratory setting.

Synthetic Strategy and Retrosynthesis

Retrosynthetic Analysis

The most direct and widely adopted method for synthesizing the quinoxaline ring is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][6] Applying this logic to our target molecule, a retrosynthetic disconnection across the C-N bonds of the pyrazine ring reveals the two primary synthons: o-phenylenediamine and a 4-carbon α-hydroxy aldehyde or its synthetic equivalent, which can be derived from a C4 aldose sugar.

Caption: Retrosynthetic analysis of the target molecule.

Precursor Selection: The Carbohydrate Advantage

The butane-1,2,3-triol side chain strongly suggests the use of a readily available C4 carbohydrate as the starting material for the 1,2-dicarbonyl equivalent. D-Erythrose is an ideal precursor. It is a four-carbon aldose that provides the necessary carbon backbone and stereochemistry. The reaction of D-glucose with o-phenylenediamine to form the corresponding (tetrahydroxybutyl)quinoxaline is well-documented and serves as a strong precedent for this approach.[7] This method is advantageous due to the low cost and high availability of carbohydrate starting materials.

Mechanistic Insights: The Pathway to Aromatization

The formation of the quinoxaline ring from o-phenylenediamine and an aldose like D-erythrose is a multi-step process.

-

Initial Condensation: One of the amino groups of o-phenylenediamine attacks the electrophilic aldehyde carbon of D-erythrose to form a carbinolamine intermediate.

-

Dehydration & Imine Formation: The carbinolamine rapidly dehydrates to form a Schiff base (imine).

-

Cyclization: The second, free amino group performs an intramolecular nucleophilic attack on the carbon atom bearing the C2 hydroxyl group, forming a six-membered dihydro-pyrazine ring.

-

Aromatization: The dihydro-pyrazine intermediate is not aromatic and is readily oxidized to the stable quinoxaline ring system. This oxidation can occur via atmospheric oxygen, especially under heated conditions, or can be facilitated by a mild oxidizing agent.

Caption: Key stages in the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints for ensuring reaction progression and product purity.

Materials and Instrumentation

| Reagent/Material | Grade | Supplier | Notes |

| o-Phenylenediamine | ≥99.5% | Standard Supplier | Should be light in color. Dark coloration indicates oxidation; purify by recrystallization if necessary. |

| D-Erythrose | ≥95% | Standard Supplier | Can be used as received. |

| Ethanol (EtOH) | Anhydrous | Standard Supplier | Serves as the reaction solvent. |

| Acetic Acid (AcOH) | Glacial | Standard Supplier | Acts as a mild acid catalyst. |

| Activated Charcoal | Decolorizing | Standard Supplier | For removing colored impurities. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |

| Instrumentation | |||

| Magnetic Stirrer with Hotplate | For heating and mixing. | ||

| Rotary Evaporator | For solvent removal. | ||

| NMR Spectrometer | For structural characterization. | ||

| Mass Spectrometer | For molecular weight confirmation. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.41 g (50.0 mmol) of o-phenylenediamine in 100 mL of ethanol. Stir until fully dissolved.

-

Addition of Reactants: To the stirred solution, add 6.01 g (50.0 mmol) of D-erythrose. Follow this with the addition of 1.5 mL of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The solution will typically darken in color as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the o-phenylenediamine spot indicates reaction completion.

-

Decolorization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Add approximately 1 g of activated charcoal to the flask and stir for 15 minutes to adsorb colored impurities. Remove the charcoal by vacuum filtration through a pad of Celite, washing the filter cake with a small amount of fresh ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 30% and gradually increasing to 80%) to isolate the desired product.

-

Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum to yield this compound as a pale yellow or off-white solid.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.0-9.2 (s, 1H, quinoxaline C3-H), 8.0-8.2 (m, 2H, quinoxaline Ar-H), 7.7-7.9 (m, 2H, quinoxaline Ar-H), ~5.0 (d, 1H, CH-OH), ~4.5-4.8 (m, 2H, CH-OH), ~4.0 (m, 1H, CH-OH), 3.5-3.8 (m, 3H, CH-OH & CH₂-OH). Protons of OH groups are exchangeable. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (quinoxaline C2), ~145 (quinoxaline C3), ~142 (x2, quat. C), ~130 (x2, Ar-CH), ~129 (x2, Ar-CH), ~74 (CH-OH), ~72 (CH-OH), ~70 (CH-OH), ~64 (CH₂-OH). |

| Mass Spec. (ESI+) | m/z calculated for C₁₂H₁₄N₂O₃ [M+H]⁺: 235.1083; found: 235.1085. |

| Appearance | Pale yellow to off-white solid. |

Process Optimization and Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; inefficient work-up or purification. | Increase reflux time and monitor carefully by TLC. Ensure efficient extraction and careful chromatography to avoid product loss. |

| Dark, Intractable Tar | Polymerization or side reactions due to excessive heat or reaction time. | Reduce reaction temperature slightly or shorten the reflux time. Ensure the o-phenylenediamine is of high purity. |

| Formation of Side Products | Competing reaction pathways, such as benzimidazole formation.[8][9] | Maintain mildly acidic conditions. The use of water as a co-solvent can sometimes favor the desired quinoxaline product. |

| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the TLC mobile phase before scaling to column chromatography. A different solvent system (e.g., Dichloromethane/Methanol) may provide better separation. |

Conclusion

This guide outlines a robust and scientifically grounded method for the . By leveraging the classic condensation reaction between o-phenylenediamine and a C4 sugar, this protocol provides a reliable pathway for obtaining this valuable chemical entity. The detailed experimental steps, coupled with mechanistic insights and troubleshooting advice, are intended to empower researchers to confidently synthesize this molecule and explore its potential in the broader context of drug discovery and development. The principles discussed herein are also applicable to the synthesis of a wider range of polyhydroxylated quinoxaline derivatives.

References

-

TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

Zayed, M. F., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(15), 1541-1563. Available at: [Link]

-

Asif, M. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. International Journal of Medical Research & Health Sciences, 10(11), 60-78. Available at: [Link]

-

Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. (2022). Organic & Biomolecular Chemistry, 20, 7226–7231. Available at: [Link]

-

Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7652. Available at: [Link]

-

Sharma, V., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4983. Available at: [Link]

-

Elderfield, R. C., & McCarthy, J. R. (1951). The Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Aliphatic Ketones. Journal of the American Chemical Society, 73(3), 975–979. Available at: [Link]

-

Mphahlele, M. J., & Moekwa, T. B. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 19(11), 17561–17579. Available at: [Link]

-

Nikpour, F., & Zare, F. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International, 2013, 274868. Available at: [Link]

-

Kumar Karn, R., & Kumar Kanth, A. (2019). Novel quinoxaline derivatives: synthesis and structural studies. International Journal of Multidisciplinary Research and Development, 6(9), 72-74. Available at: [Link]

-

Elderfield, R. C., & Meyer, V. B. (1951). The Reaction of o-Phenylenediamines with Carbonyl Compounds. IV. The Primary Product from Benzophenone and Dibenzyl Ketone. Journal of the American Chemical Society, 73(3), 982–985. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 14, 8219. Available at: [Link]

-

Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2055-2061. Available at: [Link]

-

Reaction of o-phenylenediamine with aldehydes. (n.d.). ResearchGate. Available at: [Link]

-

Kaur, H., & Kumar, S. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Wan, J.-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 93(1), 1-28. Available at: [Link]

-

Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. (2019). The Journal of Organic Chemistry, 84(17), 11216-11225. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

-

Popa, C. I., et al. (2014). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules, 19(9), 14986-15003. Available at: [Link]

-

Chimirri, A., et al. (2010). Pharmacological characterization of some selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists. Chemical & Pharmaceutical Bulletin, 58(7), 908-11. Available at: [Link]

-

Baraldi, P. G., et al. (2006). 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as new potent and selective human A3 adenosine receptor antagonists. synthesis, pharmacological evaluation, and ligand-receptor modeling studies. Journal of Medicinal Chemistry, 49(13), 3916-25. Available at: [Link]

-

Popa, C. I., et al. (2014). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6723. Available at: [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mtieat.org [mtieat.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(quinoxalin-2-yl)butane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Characterizing 4-(quinoxalin-2-yl)butane-1,2,3-triol

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The molecule of interest, this compound, uniquely combines the aromatic, heterocyclic quinoxaline moiety with a hydrophilic polyol side chain. This structural amalgamation suggests potential for novel biological interactions and a distinct pharmacokinetic profile. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any rational drug development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of a potential drug, ultimately dictating its efficacy and safety.

This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. We will delve into the core principles behind the essential analytical techniques and provide actionable, field-tested protocols for their execution. The insights generated from these studies will empower researchers to make informed decisions in the optimization of this promising scaffold.

Structural and Spectroscopic Characterization

A definitive confirmation of the molecular structure is the foundational step in any physicochemical analysis. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will be indispensable.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the quinoxaline ring and the aliphatic protons of the butane-1,2,3-triol side chain. The aromatic region (typically δ 7.5-8.5 ppm) will likely exhibit a complex splitting pattern characteristic of a substituted quinoxaline. The protons on the butane-1,2,3-triol moiety will appear in the upfield region (typically δ 3.5-4.5 ppm), with their chemical shifts and multiplicities influenced by the neighboring hydroxyl groups and the quinoxaline ring. The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum will complement the proton data by providing information on the carbon skeleton. We expect to observe signals for the eight carbons of the quinoxaline ring and the four carbons of the butane-1,2,3-triol side chain. The chemical shifts of the carbons in the side chain will be indicative of their oxygenation state.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the compound's solubility.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be employed. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Analysis: Process the acquired data using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to their respective positions in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides a precise determination of the molecular weight and can offer valuable information about the compound's structure through fragmentation analysis.

Expected Mass Spectral Features: High-resolution mass spectrometry (HRMS) should confirm the exact mass of this compound (C₁₂H₁₄N₂O₃). The mass spectrum will display the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Fragmentation patterns can be predicted to involve the loss of water molecules from the triol side chain and cleavage of the bond between the side chain and the quinoxaline ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Employ an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and prominent fragment ions. Compare the observed mass with the calculated exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=N and C=C stretching of the quinoxaline ring (in the 1500-1650 cm⁻¹ region), and C-O stretching of the alcohol groups (around 1050-1150 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. If the compound is a liquid, a thin film can be prepared between two salt plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Physicochemical Properties and Their Significance in Drug Development

The following physicochemical properties are paramount in predicting the "drug-likeness" of a compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The presence of the butane-1,2,3-triol side chain in our target molecule is expected to enhance its aqueous solubility compared to the parent quinoxaline.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Procedure: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

Experimental Protocol: logP/logD Determination (Shake-Flask Method)

-

Procedure: Prepare a solution of this compound in either octan-1-ol or a buffer of a specific pH (e.g., 7.4 for logD).

-

Partitioning: Mix the solution with an equal volume of the other immiscible phase (water for logP, octan-1-ol for logD).

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP or logD using the formula: logP (or logD) = log([Concentration in organic phase] / [Concentration in aqueous phase]).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The quinoxaline moiety contains basic nitrogen atoms, and their pKa values will influence the compound's solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Procedure: Dissolve a known amount of this compound in a co-solvent system (e.g., water/methanol) if necessary.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the titration curve.

Data Summary

| Physicochemical Property | Expected Value/Range | Significance in Drug Development |

| Molecular Weight | 234.25 g/mol | Influences diffusion and membrane permeability. |

| Aqueous Solubility | Moderate to High | Crucial for absorption and bioavailability. |

| logP | Low to Moderate | Affects membrane permeability and protein binding. |

| logD (pH 7.4) | Low to Moderate | A better predictor of lipophilicity at physiological pH. |

| pKa (basic) | 1-3 | Determines the charge state of the molecule at physiological pH. |

Visualizing Experimental Workflows

Workflow for Physicochemical Characterization

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of novel chemical entities.

Conclusion and Future Directions

The systematic evaluation of the physicochemical properties of this compound, as outlined in this guide, is a fundamental step in assessing its potential as a drug candidate. The experimental protocols provided offer a robust framework for generating high-quality, reproducible data. The interplay between solubility, lipophilicity, and ionization will ultimately govern the compound's ADME profile and its suitability for further preclinical and clinical development. Future studies should focus on correlating these intrinsic properties with in vitro and in vivo biological activity to establish a comprehensive structure-activity relationship and guide the design of next-generation quinoxaline-based therapeutics.

References

- Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing - The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156).

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis.

- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Light-Cured Dental Fillings Containing Quinoline and Quinoxaline Derivatives: The Influence of Sorption and Solubility on Color Change—Part III. MDPI.

- Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PMC - PubMed Central.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. 10.[1][5][6]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. NIH.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central.

- Butane-1,2,4-triol | Solubility of Things. solubilityofthings.com.

Sources

- 1. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mtieat.org [mtieat.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Quinoxaline Derivatives

Introduction: The Central Role of Quinoxaline in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, making them a focal point of intensive research in drug discovery.[3][4][5] The precise substitution pattern on the quinoxaline core is paramount to its biological function. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these vital molecules.

This guide provides a comprehensive, field-proven framework for the detailed ¹H and ¹³C NMR spectral analysis of quinoxaline derivatives, designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the causality behind spectral observations and outline a logical workflow for complete structural characterization.

Part 1: Core Principles of NMR for Quinoxaline Analysis

Understanding the fundamental NMR parameters is the bedrock of accurate spectral interpretation. The unique electronic environment of the quinoxaline ring system—a bicyclic heteroaromatic structure—profoundly influences these parameters.

-

Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the electronic environment of a nucleus. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields adjacent protons and carbons, shifting their signals to a higher frequency (downfield).

-

Spin-Spin Coupling (J): This phenomenon, arising from the interaction of neighboring nuclear spins through chemical bonds, causes signals to split into multiplets. The magnitude of the coupling constant (J, in Hertz) provides critical information about the connectivity and relative orientation of atoms.

-

Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.

The Quinoxaline Numbering System

A standardized numbering system is crucial for unambiguous communication of substitution patterns and NMR signal assignments. The IUPAC-approved numbering for the quinoxaline ring is as follows:

Caption: IUPAC numbering of the quinoxaline core.

Part 2: ¹H NMR Spectral Analysis of Quinoxaline Derivatives

The ¹H NMR spectrum of a quinoxaline derivative provides a wealth of information. The signals can be broadly divided into two regions: the pyrazine ring protons and the benzene ring protons.

Characteristic Chemical Shifts and Coupling Patterns

-

Pyrazine Protons (H-2, H-3): These protons are the most deshielded in the entire structure due to the strong inductive effect of the adjacent nitrogen atoms. They typically appear as singlets (if H-2 and H-3 are chemically equivalent) or as an AX system of two doublets far downfield, often in the 8.5 - 9.5 ppm range.

-

Benzene Protons (H-5, H-6, H-7, H-8): These protons resonate in the typical aromatic region, generally between 7.5 and 8.2 ppm . Their exact chemical shifts and splitting patterns are highly dependent on the substitution pattern.

-

Ortho-coupling (³J): Coupling between adjacent protons (e.g., H-5/H-6) is typically strong, with J values of 6-10 Hz .

-

Meta-coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-5/H-7) is much weaker, with J values of 1-3 Hz .

-

Para-coupling (⁵J): Coupling across four bonds (e.g., H-5/H-8) is usually very small or negligible (0-1 Hz).[6]

-

The Impact of Substituents

Substituents dramatically alter the appearance of the NMR spectrum. Their electronic nature—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influences the shielding of nearby protons.[7][8][9]

-

Electron-Donating Groups (e.g., -OCH₃, -NH₂, -CH₃): These groups increase electron density in the ring, causing a shielding effect. Protons ortho and para to the substituent will shift upfield (to lower ppm values).

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density, causing a deshielding effect. Protons ortho and para to the substituent will shift downfield (to higher ppm values).

Data Presentation: ¹H NMR Chemical Shifts

| Proton Position | Typical Chemical Shift Range (δ, ppm) | Common Multiplicity |

| H-2 / H-3 | 8.5 - 9.5 | s, d |

| H-5 / H-8 | 7.8 - 8.2 | m, dd |

| H-6 / H-7 | 7.5 - 7.9 | m, ddd |

| Table 1: General ¹H NMR chemical shift ranges for the unsubstituted quinoxaline core. Substituents can cause significant deviations. |

Part 3: ¹³C NMR Spectral Analysis of Quinoxaline Derivatives

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single line.

Characteristic Chemical Shifts

-

Pyrazine Carbons (C-2, C-3): Similar to their attached protons, these carbons are highly deshielded and appear downfield, typically in the 142 - 155 ppm range.[10][11]

-

Benzene Carbons (C-5, C-6, C-7, C-8): These protonated carbons resonate in the aromatic region of 128 - 132 ppm .

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are also found in the aromatic region, typically between 141 - 144 ppm . Their signals are often less intense than those of protonated carbons.

Enhancing ¹³C Spectra with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the number of hydrogens attached to each carbon.[12][13][14][15] A typical DEPT analysis involves two experiments:

-

DEPT-90: This spectrum shows only signals from methine (CH) carbons.

-

DEPT-135: This spectrum shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative (inverted) signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[16][17]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of every carbon signal.

Data Presentation: ¹³C NMR Chemical Shifts

| Carbon Position | Typical Chemical Shift Range (δ, ppm) |

| C-2 / C-3 | 142 - 155 |

| C-5 / C-8 | 128 - 132 |

| C-6 / C-7 | 129 - 131 |

| C-4a / C-8a (Bridgehead) | 141 - 144 |

| Table 2: General ¹³C NMR chemical shift ranges for the unsubstituted quinoxaline core.[10] Substituents can cause significant deviations. |

Part 4: Advanced 2D NMR Techniques for Unambiguous Elucidation

For complex or novel quinoxaline derivatives, 1D NMR spectra alone may be insufficient for a complete and confident structural assignment due to signal overlap or complex coupling patterns. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities.[18][19]

Caption: Logical workflow for NMR-based structure elucidation.

-

COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H coupling correlations.[20][21][22][23] Cross-peaks in a COSY spectrum connect protons that are spin-coupled, allowing for the tracing of entire "spin systems" within the molecule, such as the four coupled protons on an unsubstituted benzene ring.[18][24]

-

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling).[25][26][27] Each cross-peak in an HSQC spectrum represents a specific C-H bond, providing a definitive link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[27][28] HMBC is arguably the most critical 2D experiment for elucidating the overall carbon skeleton. It allows for the connection of isolated spin systems (identified by COSY) and, crucially, helps to place substituents and identify quaternary carbons by observing correlations from nearby protons.

-

NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity.[29][30][31] Cross-peaks indicate that two protons are close to each other in space (typically < 5 Å), even if they are not coupled through bonds.[32][33] This is invaluable for determining stereochemistry and the conformation of substituents relative to the quinoxaline ring.

Part 5: Experimental Protocols

Methodical and precise execution of NMR experiments is fundamental to acquiring high-quality, interpretable data.

Step-by-Step Protocol for NMR Sample Preparation

-

Sample Weighing: For a standard 5 mm NMR tube, weigh an appropriate amount of the quinoxaline derivative.

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) that completely dissolves the sample.[34] The choice of solvent can slightly affect chemical shifts, so consistency is key for comparative studies.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[34]

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[36]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[34] Clearly label the tube with the sample identification.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[34][36]

General Acquisition Parameters

Modern NMR spectrometers automate many acquisition processes. However, a basic understanding of the key experiments is essential.

-

Lock and Shim: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. It will then "shim," a process of adjusting homogeneity coils to maximize the magnetic field uniformity across the sample, resulting in sharp, symmetrical peaks.[34]

-

1D Spectra:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Acquire DEPT-90 and DEPT-135 spectra.

-

-

2D Spectra:

-

Acquire a standard gradient-selected COSY experiment.

-

Acquire a gradient-selected HSQC experiment optimized for a one-bond coupling constant (~145 Hz).

-

Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants (typically 8-10 Hz).

-

Conclusion

The structural characterization of quinoxaline derivatives is a critical task in the advancement of medicine and materials science. A systematic approach to NMR spectroscopy, beginning with meticulous sample preparation and progressing through a logical sequence of 1D and 2D experiments, provides the necessary evidence for unambiguous structure elucidation. By combining the insights from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently determine the precise connectivity and substitution pattern of any quinoxaline derivative, thereby accelerating the pace of discovery and development.

References

DEPT 13C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

[24] Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

[13] DEPT 13C NMR Spectroscopy. Fiveable. [Link]

[3] The Role of Quinoxaline Derivatives in Modern Drug Discovery. Papilo. [Link]

[10] 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

[29] NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]

[30] Stereochemistry | How to read NOESY spectrum? (2022, March 20). YouTube. [Link]

[31] Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. [Link]

[14] DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

[32] What Is NOESY NMR? - Chemistry For Everyone. (2025, August 25). YouTube. [Link]

[4] Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Medium. [Link]

[15] Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]

[16] DEPT. Columbia University NMR Core Facility. [Link]

[37] STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. [Link]

[21] Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [Link]

[1] Quinoxaline, its derivatives and applications: A State of the Art review. ReCiPP. [Link]

[35] NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

[38] Basic 1H- and 13C-NMR Spectroscopy - 1st Edition. Elsevier Shop. [Link]

[33] NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. [Link]

[5] ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2025, August 6). ResearchGate. [Link]

[39] STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

[22] Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. (2020, December 30). YouTube. [Link]

[2] A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

[36] Sample Preparation. University College London Faculty of Mathematical & Physical Sciences. [Link]

[34] How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. [Link]

[18] Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

[25] HSQC and HMBC. Columbia University NMR Core Facility. [Link]

[26] Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

[40] 2D NMR - Homonuclear 2D. Nuclear Magnetic Resonance. [Link]

[23] 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

[6] NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

[7] Substituent Effects on Benzene Rings. (2018, March 15). ChemistryViews. [Link]

[17] A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

[27] 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

[41] Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

The Aromatic Region. University of Calgary. [Link]

[8] Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

[9] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. [Link]

[19] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

[42] Basic 1H- and 13C-NMR Spectroscopy.

[28] 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. [Link]

[43] 8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistryviews.org [chemistryviews.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. emerypharma.com [emerypharma.com]

- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. omicsonline.org [omicsonline.org]

- 20. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

- 23. nmr.oxinst.com [nmr.oxinst.com]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 26. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 27. youtube.com [youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. m.youtube.com [m.youtube.com]

- 31. acdlabs.com [acdlabs.com]

- 32. m.youtube.com [m.youtube.com]

- 33. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 34. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 35. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 36. ucl.ac.uk [ucl.ac.uk]

- 37. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 38. Basic 1H- and 13C-NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 39. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 40. chem.rutgers.edu [chem.rutgers.edu]

- 41. chem.libretexts.org [chem.libretexts.org]

- 42. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 43. fiveable.me [fiveable.me]

mass spectrometry fragmentation of polyhydroxylated quinoxalines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Polyhydroxylated Quinoxalines

Foreword: From Promising Scaffold to Characterized Candidate

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds investigated for antimicrobial, anticancer, and other therapeutic properties.[1][2] When this aromatic heterocycle is functionalized with multiple hydroxyl groups, its potential for biological interaction—and its structural complexity—increases significantly. For the researcher in drug discovery and development, moving from a synthesized molecule or a suspected metabolite to a fully characterized structure is a critical step. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the definitive tool for this purpose.

This guide serves as a senior application scientist's perspective on elucidating the structures of polyhydroxylated quinoxalines. We will move beyond a simple recitation of methods to explore the causal relationships behind fragmentation patterns, empowering you to not just acquire data, but to interpret it with confidence. We will deconstruct the fragmentation of the quinoxaline core, explore the profound directive influence of hydroxyl substituents, and establish a robust, self-validating workflow for analysis.

The Analytical Approach: ESI and CID

To understand the fragmentation of these molecules, we must first gently move them into the gas phase as intact ions. Electrospray Ionization (ESI) is the premier technique for this, typically generating protonated molecules, [M+H]⁺, with minimal initial fragmentation.[3][4]

Once the protonated precursor ion is isolated, Collision-Induced Dissociation (CID) is employed to induce fragmentation.[5] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, causing the weakest bonds to break and revealing the molecule's underlying structure through its fragment ions.[6][7]

Deconstructing the Spectrum Part I: The Quinoxaline Core

The unsubstituted quinoxaline ring is a stable, aromatic system. Under CID, the protonated molecule undergoes characteristic cleavages of the heterocyclic ring. The most common initial fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN), a stable neutral molecule. This points to the cleavage of the pyrazine ring.

Caption: Fundamental CID fragmentation of the protonated quinoxaline core.

Deconstructing the Spectrum Part II: The Hydroxyl Group's Directive Power

The addition of hydroxyl (-OH) groups dramatically alters the fragmentation landscape. Their position and number dictate the primary cleavage pathways, acting as signposts for structural interpretation. The electron-donating nature of hydroxyl groups is essential to their influence on fragmentation and antioxidant capacity.[8]

The Ubiquitous Loss of Water

For nearly all polyhydroxylated aromatics, the most facile and often most abundant fragmentation observed is the neutral loss of water (H₂O, 18 Da).[9] This occurs as the hydroxyl group, in conjunction with a proton from the ring, is eliminated. In a polyhydroxylated quinoxaline, this can happen multiple times, leading to a series of product ions at [M+H-18]⁺, [M+H-36]⁺, and so on.

Positional Isomerism and Competing Pathways

The true analytical challenge lies in distinguishing positional isomers. The location of the -OH groups—whether on the benzene or pyrazine portion of the ring system—creates distinct electronic environments that lead to different secondary fragmentations.

Consider a dihydroxyquinoxaline. After the initial loss of water, the molecule can follow several paths:

-

Sequential Water Loss: The most straightforward path, leading to [M+H-2H₂O]⁺.

-

Water then HCN Loss: If a hydroxyl group is on the benzene ring, an initial water loss might be followed by the characteristic cleavage of the pyrazine ring, yielding an [M+H-H₂O-HCN]⁺ ion.

-

Carbon Monoxide (CO) Loss: Hydroxyl groups ortho or para to each other on the benzene ring can facilitate the loss of carbon monoxide (CO, 28 Da) after initial rearrangements, a pathway also seen in other hydroxylated aromatic systems.

These competing pathways provide a diagnostic fingerprint to help locate the substituents.

Caption: Competing fragmentation pathways for a dihydroxyquinoxaline.

A Validated Workflow for Structural Elucidation

A robust analytical method is crucial for reproducible results. The following protocol outlines a standard, field-proven approach for the analysis of polyhydroxylated quinoxalines and their metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation (from Swine Liver Matrix as an example):

-

Homogenize 1.0 g of tissue sample.

-

Add 5 mL of an extraction solvent (e.g., 0.1% formic acid in acetonitrile).[11]

-

Vortex for 2 minutes and centrifuge at 8000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Proceed to Solid-Phase Extraction (SPE) for cleanup.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Activate an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[11]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 3 mL of 3% methanol in water.

-

Elute the target analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 60 °C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[11] Filter through a 0.22 µm membrane before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.[11]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[11]

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1.0 min: 12% B

-

1.0-2.0 min: Ramp to 50% B

-

2.0-3.5 min: Ramp to 88% B

-

3.5-4.5 min: Hold at 88% B

-

4.5-5.0 min: Return to 12% B

-

5.0-6.0 min: Re-equilibration

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Positive.[3]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural elucidation.[12]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 450 °C.

-

Collision Gas: Argon.

-

Collision Energy: Optimize for each compound, typically ranging from 15-40 eV.

-

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 7. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-Butane-Triol Compounds: A Prospective Analysis of a Novel Scaffold in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Untapped Potential of Polyhydroxylated Quinoxalines

The quinoxaline scaffold, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] From potent antimicrobial and antiviral agents to promising anticancer and neuroprotective compounds, the versatility of the quinoxaline core is well-established.[5][6][7][8][9][10] This guide delves into a novel, yet underexplored, subclass: quinoxaline-butane-triol compounds. While direct literature on this specific chemical entity is scarce, this document serves as a prospective analysis, leveraging the extensive knowledge of quinoxaline chemistry and pharmacology to predict the synthesis, biological activities, and therapeutic potential of this intriguing new class of molecules. By exploring the introduction of a polyhydroxylated butane-triol side chain, we aim to provide a forward-looking perspective for researchers poised to innovate at the frontier of drug discovery.

I. The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[3] Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal coordination. The synthetic tractability of the quinoxaline core permits the introduction of diverse substituents at various positions, enabling fine-tuning of its pharmacological profile.[11][12]

Historically, quinoxaline derivatives have been investigated for a wide array of therapeutic applications:

-

Antimicrobial Activity: Quinoxaline-based compounds have shown significant efficacy against a range of bacterial and fungal pathogens.[6][11][13]

-

Antiviral Properties: The quinoxaline scaffold is a key component in several antiviral drug candidates, exhibiting activity against various viruses.

-

Anticancer Potential: Numerous quinoxaline derivatives have been developed as potent anticancer agents, often targeting key enzymes and signaling pathways involved in tumor progression.[5][8][9][14]

-

Neuroprotective Effects: Emerging research highlights the potential of quinoxaline compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][10][15][16]

The introduction of a butane-triol moiety to this privileged scaffold is a logical next step in the evolution of quinoxaline-based therapeutics. The polyhydroxylated side chain is anticipated to enhance the aqueous solubility and bioavailability of the parent quinoxaline, while also providing additional points of interaction with biological targets, potentially leading to novel mechanisms of action and improved therapeutic indices.

II. Prospective Synthesis of a Quinoxaline-Butane-Triol Compound

While no specific synthesis for a "quinoxaline-butane-triol" is documented, a plausible synthetic route can be envisioned based on established quinoxaline chemistry. The following protocol outlines a hypothetical, yet chemically sound, pathway for the synthesis of a representative compound, (R)-1-(quinoxalin-2-yl)butane-1,2,3-triol.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for (R)-1-(quinoxalin-2-yl)butane-1,2,3-triol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Quinoxaline-2-carbaldehyde (C)

-

To a solution of o-phenylenediamine (A) (10 mmol) in ethanol (50 mL), add 2-oxo-propenal (B) (11 mmol).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield quinoxaline-2-carbaldehyde (C).

Step 2: Synthesis of 1-(Quinoxalin-2-yl)prop-2-en-1-ol (E)

-

In a flame-dried, three-necked flask under an inert atmosphere of argon, dissolve quinoxaline-2-carbaldehyde (C) (8 mmol) in anhydrous tetrahydrofuran (THF) (40 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add allylmagnesium bromide (D) (1.0 M in THF, 9.6 mL, 9.6 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate) to afford 1-(quinoxalin-2-yl)prop-2-en-1-ol (E).

Step 3: Synthesis of (R)-1-(Quinoxalin-2-yl)butane-1,2,3-triol (G)

-

To a solution of 1-(quinoxalin-2-yl)prop-2-en-1-ol (E) (5 mmol) in a mixture of acetone and water (10:1, 55 mL), add N-methylmorpholine N-oxide (NMO) (7.5 mmol).

-

Add a catalytic amount of osmium tetroxide (OsO4) (2.5 mol%).

-

Stir the reaction mixture at room temperature for 12-18 hours, or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (10 mL).

-

Extract the mixture with dichloromethane (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound, (R)-1-(quinoxalin-2-yl)butane-1,2,3-triol (G).

III. Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on quinoxaline derivatives, it is plausible to predict that quinoxaline-butane-triol compounds will exhibit a range of biological activities. The introduction of the butane-triol side chain may modulate the potency, selectivity, and pharmacokinetic properties of the quinoxaline scaffold.

A. Antimicrobial Activity

Quinoxaline derivatives are known to possess broad-spectrum antimicrobial activity.[6][11][13] The proposed quinoxaline-butane-triol could potentially act as an effective antimicrobial agent.

Hypothesized Mechanism of Action:

The mechanism of antimicrobial action for quinoxaline derivatives often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. The planar quinoxaline ring can intercalate into the bacterial DNA, while the side chains can interact with the enzyme's active site. The hydroxyl groups of the butane-triol moiety could form hydrogen bonds with key amino acid residues in the enzyme, enhancing the binding affinity and inhibitory activity.

Caption: Hypothesized antimicrobial mechanism of action.

B. Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[5][8][9][14] Quinoxaline-butane-triol compounds are therefore prime candidates for investigation as novel oncology therapeutics.

Hypothesized Mechanism of Action:

Many anticancer quinoxaline derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. The quinoxaline ring can act as a scaffold that mimics the adenine moiety of ATP, competing for the ATP-binding site of kinases. The butane-triol side chain could extend into the solvent-exposed region of the kinase, forming specific interactions that enhance potency and selectivity for a particular kinase target, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR).

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. scielo.br [scielo.br]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 10. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. journalajrb.com [journalajrb.com]

- 16. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Quinoxaline-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets has propelled the development of a diverse array of therapeutic agents.[1][3] This guide delves into the intricate mechanisms by which quinoxaline-based compounds exert their inhibitory effects on various enzyme classes, providing a comprehensive resource for researchers and drug development professionals.

The Quinoxaline Core: A Versatile Pharmacophore

The physicochemical properties of the quinoxaline ring system, including its specific electrostatic potential, influence its hydrophobic and hydrophilic interactions with biological macromolecules.[1] This versatility allows for the design of inhibitors that can target a wide range of enzymes with high specificity and potency. Quinoxaline derivatives have demonstrated significant activity as anticancer, antiviral, antibacterial, and anti-inflammatory agents, primarily through the inhibition of key enzymes in pathological pathways.[1][3][4][5]

General Mechanisms of Enzyme Inhibition by Quinoxaline Scaffolds

Quinoxaline-based inhibitors can modulate enzyme activity through various mechanisms, which can be broadly categorized as reversible and irreversible inhibition. The specific mode of action is dictated by the structural features of the quinoxaline derivative and the topology of the enzyme's active or allosteric sites.

Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibitor-enzyme complex can readily dissociate, restoring enzyme function. Quinoxaline derivatives commonly exhibit the following types of reversible inhibition:

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. Many quinoxaline-based kinase inhibitors function in this manner, mimicking the binding of ATP.[6][7]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Irreversible Inhibition

Irreversible inhibitors, often referred to as mechanism-based inhibitors, typically form a covalent bond with the enzyme, leading to its permanent inactivation.[8] While less common for quinoxaline derivatives, this mechanism can be engineered by incorporating reactive functional groups into the scaffold.

Elucidating the Mechanism: A Multi-faceted Approach

Determining the precise mechanism of action of a quinoxaline-based enzyme inhibitor is a critical step in drug development. This requires a combination of biochemical, biophysical, and computational techniques.

Experimental Workflow for Mechanism of Action Studies

Caption: A typical workflow for elucidating the mechanism of action of an enzyme inhibitor.

In-Depth Analysis of Quinoxaline-Based Inhibition Across Enzyme Classes

Protein Kinase Inhibitors

Protein kinases are a major class of enzymes targeted in cancer therapy, and numerous quinoxaline-based kinase inhibitors have been developed.[4][9]

Mechanism of Action:

Most quinoxaline-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain.[6][10] The quinoxaline scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase's hinge region. Substituents on the quinoxaline ring project into the hydrophobic pocket and the solvent-exposed region, contributing to potency and selectivity.[10]

Some quinoxaline derivatives are classified as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[10] This mode of inhibition can offer greater selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.

Case Study: EphA3 Tyrosine Kinase Inhibitors

Novel pyrrolo[3,2-b]quinoxaline derivatives have been designed as potent inhibitors of EphA3 tyrosine kinase.[10] X-ray crystallography revealed that the pyrrolo[3,2-b]quinoxaline scaffold occupies the ATP binding site, with a phenyl substituent located in a hydrophobic pocket generated in the inactive DFG-out conformation of the kinase.[10]

Experimental Protocols:

-

In Vitro Kinase Assay: To determine the inhibitory potency (IC50) of the compounds, biochemical assays are employed using purified recombinant kinase domains.[11][12] These assays typically measure the phosphorylation of a substrate peptide.

-

Cell-Based Assays: Cellular assays, such as Western blotting, are used to assess the inhibition of kinase phosphorylation in a cellular context.[13]

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity and kinetics of the inhibitor to the kinase.[11]

| Technique | Information Obtained | Reference |

| In Vitro Kinase Assay | IC50 (potency) | [11][12] |

| Western Blotting | Inhibition of cellular phosphorylation | [13] |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | [11] |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), Affinity (KD) | [11] |

| X-ray Crystallography | 3D structure of the inhibitor-enzyme complex | [10][14] |

Polymerase Inhibitors

Quinoxaline derivatives have also shown promise as inhibitors of viral polymerases, a key target in antiviral drug discovery.[5]

Mechanism of Action:

Quinoxaline-based polymerase inhibitors can act through different mechanisms. Some are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[15] Others may interfere with the binding of the polymerase to its nucleic acid template or block the incorporation of nucleotides.

Case Study: HIV-1 Reverse Transcriptase Inhibitors

Certain quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT).[15] These compounds are non-competitive with respect to the nucleoside triphosphate substrate, indicating binding to an allosteric site.

Experimental Protocols:

-

Polymerase Activity Assay: The inhibitory effect on polymerase activity is measured using assays that quantify the incorporation of labeled nucleotides into a nucleic acid template.

-

Fluorescence Polarization Assay: This technique can be used to assess the disruption of the interaction between the polymerase and its nucleic acid substrate.[15]

Oxidoreductase Inhibitors

Quinoxaline 1,4-di-N-oxide derivatives have been investigated for their activity against various oxidoreductases, particularly in the context of antibacterial and antiparasitic agents.[16][17]

Mechanism of Action:

The mechanism of action of quinoxaline 1,4-di-N-oxides is often linked to their bioreduction by cellular oxidoreductases.[18] This reduction can generate reactive oxygen species (ROS) and other radical species that can damage cellular components, including DNA.[17][18] Additionally, some derivatives have been shown to directly inhibit specific enzymes, such as trypanothione reductase in parasites.[16]

Case Study: Trypanothione Reductase Inhibitors

Quinoxaline 1,4-di-N-oxide derivatives have shown inhibitory action against trypanothione reductase, an essential enzyme in the antioxidant defense system of trypanosomatid parasites.[16] This inhibition disrupts the parasite's ability to cope with oxidative stress.

Experimental Protocols:

-

Enzyme Inhibition Assays: The direct inhibitory effect on the purified oxidoreductase is determined by measuring the decrease in its catalytic activity.

-

ROS Detection Assays: Cellular assays using fluorescent probes are employed to detect the generation of reactive oxygen species upon treatment with the quinoxaline derivatives.

-

DNA Damage Assays: Techniques like the comet assay can be used to assess the extent of DNA damage induced by the compounds.

Structure-Activity Relationship (SAR) and Computational Modeling

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of quinoxaline-based inhibitors.[1][19][20] SAR studies involve systematically modifying the quinoxaline scaffold and evaluating the impact on inhibitory activity.

Computational Approaches:

-

Molecular Docking: This technique predicts the preferred binding mode of a quinoxaline derivative within the active or allosteric site of a target enzyme.[21][22]